Cas no 2248214-91-5 ((2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid)

(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2248214-91-5
- (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid
- (2R)-2-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoic acid
- EN300-6505431
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- インチ: 1S/C12H14O3/c1-8(12(13)14)11-10-5-3-2-4-9(10)6-7-15-11/h2-5,8,11H,6-7H2,1H3,(H,13,14)/t8-,11?/m1/s1
- InChIKey: MHBFJVWRPJILJC-RZZZFEHKSA-N
- SMILES: O1CCC2C=CC=CC=2C1[C@H](C(=O)O)C
計算された属性
- 精确分子量: 206.094294304g/mol
- 同位素质量: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 1.7
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505431-0.1g |
(2R)-2-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoic acid |
2248214-91-5 | 95.0% | 0.1g |
$1521.0 | 2025-03-14 | |
Enamine | EN300-6505431-0.25g |
(2R)-2-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoic acid |
2248214-91-5 | 95.0% | 0.25g |
$1591.0 | 2025-03-14 | |
Enamine | EN300-6505431-10.0g |
(2R)-2-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoic acid |
2248214-91-5 | 95.0% | 10.0g |
$7435.0 | 2025-03-14 | |
Enamine | EN300-6505431-1.0g |
(2R)-2-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoic acid |
2248214-91-5 | 95.0% | 1.0g |
$1729.0 | 2025-03-14 | |
Enamine | EN300-6505431-0.05g |
(2R)-2-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoic acid |
2248214-91-5 | 95.0% | 0.05g |
$1452.0 | 2025-03-14 | |
Enamine | EN300-6505431-2.5g |
(2R)-2-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoic acid |
2248214-91-5 | 95.0% | 2.5g |
$3389.0 | 2025-03-14 | |
Enamine | EN300-6505431-0.5g |
(2R)-2-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoic acid |
2248214-91-5 | 95.0% | 0.5g |
$1660.0 | 2025-03-14 | |
Enamine | EN300-6505431-5.0g |
(2R)-2-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoic acid |
2248214-91-5 | 95.0% | 5.0g |
$5014.0 | 2025-03-14 |
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acidに関する追加情報
Introduction to (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic Acid (CAS No. 2248214-91-5)
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2248214-91-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chiral center at the (2R) position, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of a 3,4-dihydro-1H-isochromen-1-yl moiety suggests a connection to chromene derivatives, which are well-known for their diverse pharmacological properties.
The 3,4-dihydro-1H-isochromen-1-yl group is a heterocyclic aromatic ring system that has been extensively studied for its role in various bioactive molecules. This structural motif is commonly found in natural products and synthetic drugs, contributing to properties such as antioxidant, anti-inflammatory, and antimicrobial activities. The incorporation of this group into the (2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid backbone likely endows the compound with similar or enhanced biological functions, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The (R)-configuration at the second carbon atom in (2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid positions it as a potential building block for the synthesis of enantiomerically pure compounds. Such compounds are highly sought after in pharmaceuticals due to their improved efficacy and reduced side effects compared to their racemic counterparts.
The pharmacological potential of (2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid has been explored in several recent studies. Research indicates that the chromene scaffold may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, studies have suggested that derivatives of chromene can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound may exhibit inhibitory effects on certain inflammatory pathways, making it a promising candidate for therapeutic applications.
The synthesis of (2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies, such as stereoselective reactions and catalytic asymmetric processes, have been employed to achieve high yields and enantioselectivity. These approaches not only enhance the efficiency of production but also allow for modifications to the molecular structure to optimize biological activity.
In conclusion, (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid (CAS No. 2248214-91-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset for drug discovery and development. As research continues to uncover new applications and synthetic strategies for this molecule, its importance in the field of medicinal chemistry is likely to grow.
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